(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
(E)-2-(2-(4-(3-(Naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic small molecule featuring a benzo[de]isoquinoline-1,3-dione core conjugated to a piperazine ring via an ethyl linker. The piperazine moiety is further substituted with a (E)-3-(naphthalen-1-yl)acryloyl group. The synthesis of such derivatives typically involves alkylation of the isoquinoline-dione core followed by nucleophilic substitution on the piperazine ring (e.g., ).
Properties
IUPAC Name |
2-[2-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O3/c35-28(15-14-23-8-3-7-22-6-1-2-11-25(22)23)33-19-16-32(17-20-33)18-21-34-30(36)26-12-4-9-24-10-5-13-27(29(24)26)31(34)37/h1-15H,16-21H2/b15-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIMVDKDKXYGM-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS Number: 5350509) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of the piperazine moiety and naphthalenic substituent may contribute to its pharmacological profile.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzo[de]isoquinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under review is hypothesized to act through mechanisms such as:
- Inhibition of cell cycle progression : Potentially affecting cyclin-dependent kinases.
- Induction of apoptosis : Via mitochondrial pathways leading to caspase activation.
A study demonstrated that analogs of this compound showed IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising therapeutic index for further development .
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against RNA viruses. Similar compounds have been noted for their ability to inhibit viral polymerases, which are crucial for viral replication. Preliminary data suggest that this compound may inhibit the NS5B polymerase of Hepatitis C virus, thereby blocking viral RNA synthesis .
The mechanism of action for this compound is believed to involve:
- Binding to target enzymes : It may competitively inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Modulation of signaling pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression and viral infection.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis Techniques : Various synthetic routes have been employed to optimize yields and purity, including microwave-assisted synthesis and traditional reflux methods .
- Biological Assays : In vitro assays have shown that related compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile.
Data Table: Biological Activity Overview
Scientific Research Applications
Structural Characteristics
This compound features a naphthalene moiety , a piperazine ring , and a benzo[de]isoquinoline framework , which endows it with unique chemical properties. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds like (E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Apoptosis Modulation : There is evidence that such compounds can influence apoptosis, suggesting their utility in cancer therapy by promoting the death of cancer cells while sparing normal cells.
Case Studies and Research Findings
While specific case studies on this exact compound may be limited, related compounds have been extensively studied:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dichotomitin | Isoflavonoid structure | Antioxidant, anti-inflammatory |
| Irisflorentine | Similar piperazine and aromatic systems | Anti-inflammatory |
| Berberine | Quaternary ammonium structure | Antimicrobial, anticancer |
These analogs demonstrate that compounds with similar frameworks often share therapeutic potentials, indicating that this compound may also exhibit promising pharmacological properties.
Comparison with Similar Compounds
Key Observations :
- Piperazine Substituents : The naphthalenyl acryloyl group in the target compound enhances hydrophobicity (logP ~2.13, similar to ) compared to polar groups like pyrimidin-2-yl or sulfonyl. This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Routes: The acryloyl group in the target compound likely requires a chalcone-like coupling step (e.g., Knoevenagel condensation), whereas sulfonyl or benzoyl analogs are synthesized via simpler acylation/sulfonylation .
Physicochemical Properties
Notes:
- Isoindoline-dione derivatives (e.g., 4h ) exhibit lower molecular weights and higher solubility due to reduced aromatic bulk .
Q & A
Q. What are the optimized synthetic routes for (E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine in refluxing toluene using triethylamine as a base to form the piperazine-linked intermediate .
- Step 2 : Introduction of the naphthalen-1-yl acryloyl group via nucleophilic substitution or coupling reactions (e.g., Michael addition or Suzuki-Miyaura coupling for aromatic systems) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters : - Reaction yields: 70–85% for intermediate steps .
- Characterization: ¹H/¹³C NMR (400 MHz, CDCl₃) and HRMS for structural validation .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Assign signals for the naphthalene (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and acryloyl (δ 6.2–7.0 ppm) moieties. Solvent: CDCl₃ or DMSO-d₆ .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H vibrations .
- X-ray Crystallography : Resolve stereochemistry for the (E)-acryloyl configuration (if single crystals are obtainable) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Limited in water; soluble in DMSO, DMF, or CHCl₃. Use sonication for aqueous suspensions .
- Stability : Stable at −20°C under inert gas. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Analysis : DSC to determine melting points (>250°C for related hydroxyethyl derivatives) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, such as anticancer or antifungal potential?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin .
- Antifungal Screening : Broth microdilution assays (CLSI M27/M38 guidelines) against Candida spp. or Aspergillus fumigatus .
- Molecular Docking : Autodock Vina to predict binding to targets like topoisomerase II or fungal CYP51 (docking scores <−8 kcal/mol suggest strong affinity) .
Q. What strategies resolve contradictions in bioactivity data between similar derivatives?
- Methodological Answer :
- SAR Studies : Compare analogues (e.g., SA1–SA7 in ) by substituting piperazine-linked groups. Example: SA2 (naphthalene sulfonyl) showed higher cytotoxicity (IC₅₀ = 4.2 µM) than SA1 (nitrophenyl sulfonyl, IC₅₀ = 8.7 µM) .
- Metabolic Stability : LC-MS/MS to assess hepatic microsomal degradation rates. Hydrophobic groups (e.g., octylthio) enhance stability .
- Confounding Factors : Control for aggregation (dynamic light scattering) or redox interference (ROS assays) .
Q. How can photophysical properties be exploited for material science applications?
- Methodological Answer :
- Fluorescence Studies : UV-Vis (λₐᵦₛ = 350–400 nm) and emission spectra (λₑₘ = 450–550 nm) in solvents of varying polarity .
- Sensor Design : Functionalize with thiophene or pyrimidine to detect metal ions (e.g., Cu²⁺, Hg²⁺) via fluorescence quenching .
- Computational Modeling : TDDFT calculations (B3LYP/6-31G*) to predict excited-state behavior and charge-transfer transitions .
Key Research Findings
- Synthesis : Multi-step protocols achieve 70–85% yields, with purity >95% via chromatography .
- Bioactivity : Naphthalene sulfonyl (SA2) and benzimidazole-thio (7f) derivatives show superior cytotoxicity and antifungal activity, respectively .
- Photophysics : Fluorescence quenching by Cu²⁺ (Ksv = 1.2×10⁴ M⁻¹) supports chemosensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
